molecular formula C17H29N3 B7986167 (R)-N1-(1-Benzylpiperidin-3-yl)-N1-isopropylethane-1,2-diamine

(R)-N1-(1-Benzylpiperidin-3-yl)-N1-isopropylethane-1,2-diamine

Cat. No.: B7986167
M. Wt: 275.4 g/mol
InChI Key: XEXGBFRXQGVNIW-QGZVFWFLSA-N
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Description

(R)-N1-(1-Benzylpiperidin-3-yl)-N1-isopropylethane-1,2-diamine is a chiral amine derivative characterized by a piperidine ring substituted with a benzyl group at the 1-position and an isopropyl group attached to the N1 atom of the ethane-1,2-diamine backbone. Its molecular formula is C17H29N3, with a molecular weight of 275.43 g/mol . The stereochemistry at the piperidin-3-yl position (R-configuration) and the presence of bulky substituents (benzyl and isopropyl) confer unique physicochemical properties, such as enhanced lipophilicity and steric hindrance, which are critical for interactions in biological systems or material applications.

Properties

IUPAC Name

N'-[(3R)-1-benzylpiperidin-3-yl]-N'-propan-2-ylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N3/c1-15(2)20(12-10-18)17-9-6-11-19(14-17)13-16-7-4-3-5-8-16/h3-5,7-8,15,17H,6,9-14,18H2,1-2H3/t17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXGBFRXQGVNIW-QGZVFWFLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCN)C1CCCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(CCN)[C@@H]1CCCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N1-(1-Benzylpiperidin-3-yl)-N1-isopropylethane-1,2-diamine typically involves the formation of the piperidine ring followed by the introduction of the benzyl and isopropyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the preparation might start with the cyclization of a suitable diamine with a benzyl halide under basic conditions .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

®-N1-(1-Benzylpiperidin-3-yl)-N1-isopropylethane-1,2-diamine can undergo various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce a fully saturated amine .

Scientific Research Applications

Chemistry

In chemistry, ®-N1-(1-Benzylpiperidin-3-yl)-N1-isopropylethane-1,2-diamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound can be used to study the effects of piperidine derivatives on various biological systems. It may serve as a model compound for understanding the interactions of similar molecules with biological targets .

Medicine

Medically, piperidine derivatives are known for their therapeutic potential. This compound could be investigated for its potential use in treating conditions such as pain, inflammation, and neurological disorders .

Industry

In the industrial sector, ®-N1-(1-Benzylpiperidin-3-yl)-N1-isopropylethane-1,2-diamine might be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals .

Mechanism of Action

The mechanism of action of ®-N1-(1-Benzylpiperidin-3-yl)-N1-isopropylethane-1,2-diamine involves its interaction with specific molecular targets in the body. The piperidine ring can interact with various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural analogs differ in ring systems, substituent positions, and functional groups, leading to distinct chemical and biological behaviors. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons
Compound Name (CAS or Reference) Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications References
(R)-N1-(1-Benzylpiperidin-3-yl)-N1-isopropylethane-1,2-diamine Piperidine + ethane-1,2-diamine Benzyl (1-position), isopropyl (N1) 275.43 Potential enzyme inhibitor candidate
N1-(1-Benzyl-piperidin-4-ylMethyl)-N1-cyclopropylethane-1,2-diamine (1353957-48-8) Piperidine + ethane-1,2-diamine Benzyl (1-position), cyclopropyl (N1), 4-yl substitution 287.44 Undisclosed (research compound)
N1-(1-(3-(5-Fluoro-1H-indol-2-yl)phenyl)piperidin-4-yl)-N2,N2-dimethylethane-1,2-diamine (Compound 15) Piperidine + ethane-1,2-diamine 5-Fluoroindole-phenyl, dimethyl (N2) - p97 ATPase inhibitor
(S)-N1-((1-Benzylpyrrolidin-2-yl)methyl)-N1-cyclopropylethane-1,2-diamine (1354015-93-2) Pyrrolidine + ethane-1,2-diamine Benzyl (1-position), cyclopropyl (N1), 2-yl substitution 275.43 Research use (e.g., chiral ligands)
N1-(2,4-Dinitro-phenyl)-ethane-1,2-diamine (DNPE, 28767-75-1) Ethane-1,2-diamine 2,4-Dinitrophenyl - Peptide synthesis reagent

Critical Structural Differences and Implications

Ring System Variations: Piperidine vs. Pyrrolidine: The target compound’s six-membered piperidine ring (vs. Substituent Position: The benzyl group at the piperidin-3-yl position (vs. 4-yl in or 2-yl in pyrrolidine derivatives) influences spatial orientation, affecting interactions with hydrophobic pockets in proteins .

Substituent Effects: Isopropyl vs. Benzyl vs. Aromatic Heterocycles: The benzyl group’s phenyl ring (vs. indole or dinitrophenyl in ) offers π-π stacking capabilities, which are absent in aliphatic analogs like DETA or TETA (from corrosion inhibition studies) .

Functional Group Diversity :

  • The absence of coordinating groups (e.g., Schiff base ligands in ) limits the target compound’s utility in metal complexation but enhances stability in biological media.
  • Compared to DNPE (with reactive nitro groups), the target compound lacks electrophilic sites, reducing reactivity but improving metabolic stability .

Q & A

Basic: What synthetic strategies are recommended for preparing (R)-N1-(1-benzylpiperidin-3-yl)-N1-isopropylethane-1,2-diamine with high stereochemical purity?

Methodological Answer:
The synthesis should prioritize stereochemical control, particularly for the (R)-configuration. A multi-step approach could involve:

  • Chiral Resolution : Use chiral auxiliaries or enantioselective catalysis during key steps (e.g., piperidine ring functionalization).
  • Protection-Deprotection : Protect amine groups to avoid unwanted side reactions, as seen in analogous syntheses of N1-aryl ethylenediamines .
  • Characterization : Employ polarimetry, chiral HPLC, or X-ray crystallography to confirm enantiomeric purity .

Advanced: How can conflicting toxicity data for structurally similar diamines be resolved during safety assessments?

Methodological Answer:
Conflicting reports (e.g., potential carcinogenicity vs. no classification by IARC/OSHA) require systematic validation:

  • In Silico Screening : Use tools like Toxtree or Derek Nexus to predict toxicity endpoints.
  • In Vitro Assays : Perform Ames tests for mutagenicity and MTT assays for cytotoxicity .
  • Comparative Analysis : Cross-reference data from structurally analogous compounds, such as N1-benzyl derivatives, to identify structure-activity relationships .

Basic: What analytical techniques are critical for validating the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR (e.g., in CDCl3) to confirm backbone structure and substitution patterns, as demonstrated for N1-(benzothiazol-2-yl) analogs .
  • HRMS : High-resolution mass spectrometry to verify molecular weight and fragmentation patterns .
  • HPLC-PDA : Assess chemical purity (>98%) and detect impurities from synthetic intermediates .

Advanced: How can researchers optimize reaction yields in multi-step syntheses involving piperidine and ethylenediamine moieties?

Methodological Answer:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) for amine alkylation steps to enhance nucleophilicity.
  • Catalysis : Employ Pd-catalyzed cross-coupling for benzylpiperidine formation, as seen in diaryl diamine syntheses .
  • Kinetic Monitoring : Use in-situ IR or LC-MS to track intermediate formation and adjust reaction conditions dynamically .

Basic: What precautions are essential for handling intermediates with unstable or reactive functional groups?

Methodological Answer:

  • Protective Equipment : Use P95 respirators and nitrile gloves, especially for amine intermediates prone to oxidation .
  • Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH) to identify incompatible conditions .
  • Waste Management : Neutralize acidic/basic byproducts before disposal to prevent environmental release .

Advanced: How can computational modeling aid in predicting the compound’s reactivity or biological activity?

Methodological Answer:

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess nucleophilicity or redox stability.
  • Docking Studies : Model interactions with biological targets (e.g., enzymes or receptors) using AutoDock Vina .
  • MD Simulations : Study conformational stability in solution phases to guide solvent selection for reactions .

Basic: What methodologies are used to determine physicochemical properties (e.g., solubility, logP) when experimental data are unavailable?

Methodological Answer:

  • Experimental Measurement : Use shake-flask methods for solubility and HPLC-based retention times for logP estimation.
  • QSAR Models : Apply software like ACD/Labs or ChemAxon to predict properties based on structural analogs (e.g., N1-isopropyldiethylenetriamine) .

Advanced: How can this compound serve as a ligand in transition metal complexes for catalytic or medicinal applications?

Methodological Answer:

  • Coordination Studies : Synthesize Cu(II) or Fe(III) complexes and characterize via UV-Vis, EPR, and single-crystal XRD .
  • Catalytic Screening : Test activity in oxidation/reduction reactions, leveraging the chelating ability of the ethylenediamine backbone .
  • Biological Assays : Evaluate antimicrobial or anticancer activity using MIC (minimum inhibitory concentration) and MTT protocols .

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